Imiprothrin

Catalog No.
S530525
CAS No.
72963-72-5
M.F
C17H22N2O4
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiprothrin

CAS Number

72963-72-5

Product Name

Imiprothrin

IUPAC Name

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3

InChI Key

VPRAQYXPZIFIOH-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

Solubility

In water, 93.5 mg/l @ 25 °C

Synonyms

Imiprothrin; Pralle; Pralle T; S 4056F; S-4056F; S4056F; S-41311; S 41311; S41311;

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

Description

The exact mass of the compound Imiprothrin is 317.1507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 min water, 93.5 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action in Insects

  • Imiprothrin disrupts the sodium channels in the nerve cells of insects. This disrupts the transmission of nerve impulses, which can lead to paralysis and death.
  • More information on the mode of action of pyrethroids can be found here: Pyrethroids mode of action: )

Use in Scientific Research

In scientific research, Imiprothrin is used for a variety of purposes, including:

  • Insecticide Studies: Due to its insecticidal properties, Imiprothrin can be used to study the biology and behavior of insects. For instance, researchers can use Imiprothrin to investigate how insects respond to insecticides or to develop new control methods for insect pests.
  • Insecticide Resistance: Imiprothrin can also be used to study how insects develop resistance to insecticides. This information is important for developing new and more effective insecticides.
  • Environmental Fate Studies: Researchers can investigate the environmental fate of Imiprothrin, including its degradation in soil and water. This information is important for assessing the potential environmental impact of Imiprothrin use.

Imiprothrin is a synthetic pyrethroid insecticide characterized by its viscous amber liquid form and a molecular mass of 318.37 g/mol. It is primarily composed of a reaction mass of two isomers: 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-cis-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate and 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, with an approximate ratio of 20:80 . Imiprothrin exhibits low volatility at room temperature and decomposes at temperatures above 128 °C. Its water solubility is limited to 93.5 mg/L at 25 °C, and it has a relative density of 1.12. The compound is moderately fat-soluble, indicated by a log octanol-water partition coefficient (LogPow) of 2.9 .

Imiprothrin acts as a neurotoxin in insects. It disrupts the proper functioning of the nervous system by targeting sodium channels in nerve cells. This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect.

  • Safety Concerns:

    • Skin and eye irritation: Direct contact can cause irritation [].
    • Environmental impact: Improper use can contaminate water sources and harm non-target organisms [].
  • Regulatory Status

    The use of Imiprothrin is regulated by environmental protection agencies around the world, such as the US Environmental Protection Agency (EPA) [].

Imiprothrin undergoes hydrolysis which varies significantly with pH levels:

  • At pH 5, hydrolysis is negligible.
  • At pH 7, the half-life for hydrolysis is approximately 58.6 days.
  • At pH 9, it hydrolyzes rapidly with a half-life of about 17.9 hours .

This pH-dependent stability suggests that imiprothrin can persist in neutral environments while degrading more quickly in basic conditions.

Imiprothrin functions as a sodium channel modulator in the nervous systems of insects, leading to prolonged nerve impulse transmission that results in paralysis and death of target species. This mechanism is typical for pyrethroid compounds and contributes to their effectiveness as insecticides . Toxicological studies indicate that imiprothrin has low acute toxicity in mammals, with reported oral LD50 values of 900 mg/kg for females and 1800 mg/kg for males . The compound has shown no mutagenic potential in various assays, although some studies indicated potential chromosome aberrations under specific conditions .

Imiprothrin is primarily used as an insecticide in various settings including residential homes, restaurants, schools, warehouses, and hotels. It is particularly effective against a range of pests due to its rapid knockdown action and efficacy at low concentrations . The compound's application methods include surface sprays for indoor use.

Studies on imiprothrin have focused on its interactions with biological systems and its environmental fate. The compound shows significant metabolism in rodents following absorption, predominantly excreted through urine within 24 hours . Its inhalation toxicity has been noted to be higher than oral exposure, indicating potential risks associated with aerosolized forms .

Imiprothrin shares structural and functional similarities with other pyrethroids but also exhibits unique properties that distinguish it from them. Below are several similar compounds:

Compound NameChemical Structure FeaturesUnique Aspects
PermethrinContains an ester linkage and cyclopropane ringBroad-spectrum efficacy against various pests
CypermethrinFeatures a cyano group and two chiral centersHigher stability under UV light
DeltamethrinContains a different cyclopropane structureMore potent against resistant insect strains
Lambda-cyhalothrinContains a chlorine atom and a different ester groupEnhanced activity against mosquitoes

Imiprothrin's unique combination of isomeric forms contributes to its specific insecticidal activity profile and resistance management strategies compared to these compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Viscous brown liquids or solids; [EXTOXNET]

Color/Form

Viscous liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

318.15795719 g/mol

Monoisotopic Mass

318.15795719 g/mol

Flash Point

110 °C

Heavy Atom Count

23

Density

1.1 g/cu cm
Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/

LogP

2.9 (LogP)
log Kow = 2.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000001 [mmHg]
1.35X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72963-72-5

Absorption Distribution and Excretion

Male and female rats receiving a single oral dose of labeled imiprothrin at 1 or 200 mg/kg eliminated almost all of the radioactivity within 7 days. More than 83% of the radioactivity was excreted in the urine. 14C-residues were generally low in all dosed groups with no marked sex-related differences in excretion rates or tissue residues.

Wikipedia

Imiprothrin

Stability Shelf Life

Stable to metals, metal ions, sunlight & elevated temperature. ... Stable when stored in commercial package (steel cans) for 1 yr.

Dates

Modify: 2023-08-15
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2: Emara AM, Draz EI. Immunotoxicological study of one of the most common over-the-counter pyrethroid insecticide products in Egypt. Inhal Toxicol. 2007 Sep;19(12):997-1009. PubMed PMID: 17917914.
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5: Yan H, Qiao F, Tian M, Row KH. Simultaneous determination of nine pyrethroids in indoor insecticide products by capillary gas chromatography. J Pharm Biomed Anal. 2010 Feb 5;51(3):774-7. doi: 10.1016/j.jpba.2009.09.048. Epub 2009 Oct 7. PubMed PMID: 19875265.
6: Raeppel C, Appenzeller BM, Millet M. Determination of seven pyrethroids biocides and their synergist in indoor air by thermal-desorption gas chromatography/mass spectrometry after sampling on Tenax TA ® passive tubes. Talanta. 2015 Jan;131:309-14. doi: 10.1016/j.talanta.2014.07.098. Epub 2014 Aug 8. PubMed PMID: 25281107.
7: Ritchie SA, Buhagiar TS, Townsend M, Hoffmann A, Van Den Hurk AF, McMahon JL, Eiras AE. Field validation of the gravid Aedes trap (GAT) for collection of Aedes aegypti (Diptera: Culicidae). J Med Entomol. 2014 Jan;51(1):210-9. PubMed PMID: 24605471.
8: Ritchie SA, Montgomery BL, Walsh ID, Long SA, Hart AJ. Efficacy of an aerosol surface spray against container-breeding Aedes. J Am Mosq Control Assoc. 2001 Jun;17(2):147-9. PubMed PMID: 11480825.
9: Yoshida T. Simultaneous determination of 18 pyrethroids in indoor air by gas chromatography/mass spectrometry. J Chromatogr A. 2009 Jun 26;1216(26):5069-76. doi: 10.1016/j.chroma.2009.04.087. Epub 2009 May 3. PubMed PMID: 19457492.
10: Quirós-Alcalá L, Bradman A, Nishioka M, Harnly ME, Hubbard A, McKone TE, Ferber J, Eskenazi B. Pesticides in house dust from urban and farmworker households in California: an observational measurement study. Environ Health. 2011 Mar 16;10:19. doi: 10.1186/1476-069X-10-19. PubMed PMID: 21410986; PubMed Central PMCID: PMC3071308.
11: Adedeji AA, Ahmed IA, Akinwunmi M, Aina SA, Tikare O, Adeboye AF, Badmos SO, Adedeji KA, Fehintola FA, Amoo AO. Use and effectiveness of commercial flit-spray insecticides in control of mosquito population in Sagamu, Southwest Nigeria. Afr J Med Med Sci. 2012 Jun;41(2):197-203. PubMed PMID: 23185919.
12: Sumida K, Saito K, Ooe N, Isobe N, Kaneko H, Nakatsuka I. Evaluation of in vitro methods for detecting the effects of various chemicals on the human progesterone receptor, with a focus on pyrethroid insecticides. Toxicol Lett. 2001 Jan 3;118(3):147-55. PubMed PMID: 11137321.
13: Chansang U, Mulla MS. Control of aggregated populations of the eye fly Siphunculina funicola (diptera: chloropidae) using pyrethroid aerosols. Southeast Asian J Trop Med Public Health. 2008 Mar;39(2):246-51. PubMed PMID: 18564709.
14: Saito K, Tomigahara Y, Ohe N, Isobe N, Nakatsuka I, Kaneko H. Lack of significant estrogenic or antiestrogenic activity of pyrethroid insecticides in three in vitro assays based on classic estrogen receptor alpha-mediated mechanisms. Toxicol Sci. 2000 Sep;57(1):54-60. PubMed PMID: 10966511.
15: Ramesh A, Ravi PE. Electron ionization gas chromatography-mass spectrometric determination of residues of thirteen pyrethroid insecticides in whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Apr 5;802(2):371-6. PubMed PMID: 15018801.
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